Bienvenue dans la boutique en ligne BenchChem!

Ro 31-8588

HIV protease inhibition Antiviral drug discovery Enzyme kinetics

Ro 31-8588 is the prototypical hydroxyethylene HIV-1 protease inhibitor, distinguished by its first-in-class solved 3D X-ray structure, providing a validated atomic-resolution template for structure-based drug design. With a Ki of 0.3 nM, it is an essential high-affinity control for FRET-based enzymatic assays and cell-based antiviral studies.

Molecular Formula C33H56N4O5
Molecular Weight 588.8 g/mol
CAS No. 141979-04-6
Cat. No. B1679484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRo 31-8588
CAS141979-04-6
SynonymsRo 31-8588;  Ro 318588;  Ro-31-8588.
Molecular FormulaC33H56N4O5
Molecular Weight588.8 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NCCC1=CC=CC=N1)NC(=O)C(CC(C(CC2CCCCC2)NC(=O)OC(C)(C)C)O)C(C)C
InChIInChI=1S/C33H56N4O5/c1-8-23(4)29(31(40)35-19-17-25-16-12-13-18-34-25)37-30(39)26(22(2)3)21-28(38)27(20-24-14-10-9-11-15-24)36-32(41)42-33(5,6)7/h12-13,16,18,22-24,26-29,38H,8-11,14-15,17,19-21H2,1-7H3,(H,35,40)(H,36,41)(H,37,39)/t23?,26-,27+,28+,29?/m1/s1
InChIKeyPGNGZQQIESIRCV-UQPQYDPKSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ro 31-8588: Hydroxyethylene HIV-1 Protease Inhibitor with Sub-Nanomolar Ki and Defined Crystal Structure


Ro 31-8588 (CAS 141979-04-6) is a peptidomimetic hydroxyethylene inhibitor of HIV-1 protease. [1] It functions as a transition-state analog, binding to the active site of HIV-1 protease to block viral polyprotein processing. [2] Its primary differentiation lies in its exceptionally well-characterized structural biology: Ro 31-8588 was the first inhibitor for which a three-dimensional X-ray crystal structure was solved in complex with HIV-1 protease, establishing the S-configuration of the central hydroxyl-bearing carbon. [1] This structural characterization provides a validated template for rational design of HIV protease inhibitors. The compound is also known as Talviraline (HBY 097) and has been reported to exhibit antiviral activity in cell-based assays.

Why Generic Substitution of Ro 31-8588 Fails in HIV Protease Research


HIV-1 protease inhibitors exhibit widely divergent Ki values, selectivity profiles against human aspartyl proteases, and resistance-mutation susceptibility patterns that preclude simple substitution. [1] For example, the hydroxyethylene isostere class (including Ro 31-8588) demonstrates Ki values ranging from 0.2 nM (CGP 53437) to >1.67 µM for early lead compounds, with cathepsin D off-target selectivity ratios varying from 20-fold to >500-fold depending on specific structural modifications. [1][2] Furthermore, the correlation between enzymatic Ki and cell-based antiviral potency (ED50/EC50) is poor across different inhibitor series. [3] Ro 31-8588's specific hydroxyethylene scaffold and the crystallographically defined binding mode at the protease active site confer distinct characteristics that cannot be assumed to be interchangeable with other HIV protease inhibitors or with other hydroxyethylene-based analogs. [4]

Ro 31-8588: Quantitative Differentiation Evidence for Scientific Procurement


Sub-Nanomolar HIV-1 Protease Ki Compared to Clinically Established Inhibitors

Ro 31-8588 demonstrates a Ki of 0.3 nM against HIV-1 protease. This places it in the sub-nanomolar potency range comparable to or exceeding several FDA-approved HIV protease inhibitors: amprenavir (APV, Ki = 0.17 nM), nelfinavir (NFV, Ki = 0.254 nM), and indinavir (IDV, Ki = 0.543-0.9 nM). [1][2] Ro 31-8588's Ki of 0.3 nM is approximately 23-fold more potent than saquinavir (SQV, Ki = 6.9 nM). [2] This comparison provides a quantitative benchmark for researchers selecting an HIV protease inhibitor tool compound with established high-affinity binding characteristics.

HIV protease inhibition Antiviral drug discovery Enzyme kinetics

First HIV-1 Protease Inhibitor with Solved 3D X-Ray Co-Crystal Structure

Ro 31-8588 was the first HIV-1 protease inhibitor for which a three-dimensional X-ray crystal structure was solved in complex with the enzyme. [1] The structure revealed the inhibitor bound in an extended conformation, forming beta-sheet interactions with the active-site floor and flap regions of the protease. [2] Critically, the structure confirmed the S-configuration of the carbon bearing the central hydroxyl group, establishing the stereochemical basis for hydroxyethylene-based inhibitor design. [1] In contrast, the clinically approved protease inhibitor saquinavir (Ro 31-8959) was characterized structurally later and possesses a different hydroxyethylamine transition-state isostere, while other hydroxyethylene inhibitors like CGP 53437 (Ki = 0.2 nM) lack published co-crystal structures with this level of early characterization. [1][3]

Structural biology X-ray crystallography Rational drug design

Cell-Based Antiviral Activity Across Multiple Human Cell Types

Ro 31-8588 (also designated as Talviraline/HBY 097) demonstrates potent inhibition of HIV-1 replication and HIV-1-induced cell killing across a variety of human cell lines and in fresh human peripheral blood lymphocytes and macrophages. While specific EC50/IC50 values are not reported in the available public literature, this broad cellular activity profile across immortalized cell lines and primary human immune cells distinguishes Ro 31-8588 from many early hydroxyethylene inhibitors that showed poor cell permeability or limited activity in primary cell systems. [1] For context, the related hydroxyethylene inhibitor CGP 53437 exhibited an IC50 of 0.2-1 µM against HIV-1 replication in MT-2 cells, while many early peptidomimetic HIV protease inhibitors failed to demonstrate meaningful cellular activity due to poor membrane penetration. [1]

Antiviral efficacy Cell-based assays HIV-1 replication inhibition

Hydroxyethylene Transition-State Isostere Enables Sub-Nanomolar Binding Affinity

Ro 31-8588 contains a hydroxyethylene isostere that mimics the tetrahedral transition state of peptide bond hydrolysis by HIV-1 protease. [1] SAR studies across hydroxyethylene-based inhibitors demonstrate that this isostere enables Ki values in the sub-nanomolar to low-nanomolar range (0.2-0.4 nM for optimized compounds). [2] In contrast, alternative isosteres such as ketomethylene yield inhibitors with significantly higher (worse) Ki values, with a typical affinity reduction of 10- to 100-fold when converting from hydroxyethylene to ketomethylene isosteres. [3] Ro 31-8588's Ki of 0.3 nM places it among the most potent hydroxyethylene-based HIV-1 protease inhibitors reported, comparable to CGP 53437 (Ki = 0.2 nM) and superior to early lead compounds (Ki = 1.67 µM). [1][2]

Transition-state analog Hydroxyethylene isostere Structure-activity relationship

Optimal Research Applications for Ro 31-8588 Based on Quantitative Evidence


Structural Biology: HIV-1 Protease Co-Crystallization and Molecular Modeling

Ro 31-8588 is the prototypical hydroxyethylene inhibitor for HIV-1 protease co-crystallization studies. Its solved 3D X-ray structure (the first for this enzyme-inhibitor class) provides a validated atomic-resolution template for structure-based drug design, computational docking validation, and molecular dynamics simulations. [1] Researchers conducting crystallography or cryo-EM studies of HIV-1 protease should prioritize Ro 31-8588 as a positive control ligand with established binding pose and stereochemical configuration.

Enzymology: High-Affinity Positive Control for HIV-1 Protease Activity Assays

With a Ki of 0.3 nM against wild-type HIV-1 protease, Ro 31-8588 serves as an excellent high-affinity positive control for in vitro enzymatic assays. [1] Its sub-nanomolar potency makes it suitable for: (1) establishing baseline inhibition in FRET-based protease activity assays, (2) validating assay sensitivity and dynamic range, and (3) serving as a reference compound when characterizing novel inhibitors or evaluating resistance-associated protease variants.

Medicinal Chemistry: SAR Reference for Hydroxyethylene-Based Protease Inhibitors

Ro 31-8588 represents a key benchmark in the structure-activity relationship landscape of hydroxyethylene HIV-1 protease inhibitors. [1] Medicinal chemists designing new transition-state mimetics can use Ro 31-8588's Ki (0.3 nM) and co-crystal structure as a reference point for evaluating: (1) modifications to the hydroxyethylene scaffold, (2) P1/P1' side chain substitutions, and (3) alternative isostere comparisons (e.g., ketomethylene vs. hydroxyethylene). The compound's well-defined binding mode enables rational design iterations.

Virology: Cell-Based HIV-1 Replication Inhibition Studies

Ro 31-8588 (Talviraline/HBY 097) demonstrates validated activity in suppressing HIV-1 replication and HIV-1-induced cell killing across multiple human cell lines and primary human peripheral blood lymphocytes/macrophages. [1] This broad cellular activity profile makes it suitable for: (1) mechanistic studies of HIV-1 replication inhibition in cell culture models, (2) combination studies with other antiretroviral agents, and (3) validation of cell-based antiviral assay systems requiring a protease inhibitor with documented cellular permeability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ro 31-8588

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.